4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid

Description

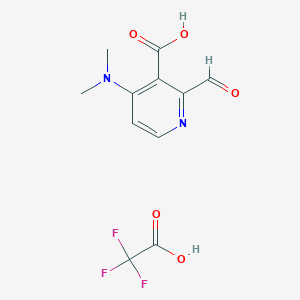

4-(Dimethylamino)-2-formylpyridine-3-carboxylic acid, trifluoroacetic acid (hereafter referred to by its full name) is a pyridine derivative with three functional groups: a dimethylamino group at position 4, a formyl group at position 2, and a carboxylic acid at position 2. The trifluoroacetic acid (TFA) component likely forms a salt or co-crystal with the pyridinecarboxylic acid, enhancing solubility and stability. This compound is structurally distinct due to its combination of electron-donating (dimethylamino) and electron-withdrawing (formyl, carboxylic acid) groups, which influence its reactivity and applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

4-(dimethylamino)-2-formylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.C2HF3O2/c1-11(2)7-3-4-10-6(5-12)8(7)9(13)14;3-2(4,5)1(6)7/h3-5H,1-2H3,(H,13,14);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFCDAGWCZSPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)C=O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The formyl group can be introduced via formylation reactions, and the carboxylic acid group is often added through carboxylation reactions. The trifluoroacetic acid moiety is typically introduced in the final step through a reaction with trifluoroacetic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields a hydroxymethyl derivative .

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₁H₁₁F₃N₂O₅

- Molecular Weight : 308.21 g/mol

- Structure : The compound features a pyridine ring with a dimethylamino group and a formyl group, contributing to its reactivity and interaction with biological systems.

Physical Properties

| Property | Value |

|---|---|

| LogP | -0.76 |

| Polar Surface Area (Ų) | 71 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals, particularly as a potential ligand for various receptors. Its structure allows for interactions with biological targets, making it a candidate for drug development against diseases such as cancer and bacterial infections.

Case Study: Antimicrobial Activity

A study explored the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that derivatives of this compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for tuberculosis treatment .

Organic Synthesis

4-(dimethylamino)-2-formylpyridine-3-carboxylic acid is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in synthesizing more complex molecules.

Example Reaction

A notable reaction involves the condensation of this compound with aldehydes to form imines, which can further react to yield various nitrogen-containing heterocycles.

Materials Science

The compound's unique properties allow it to be used in developing novel materials, particularly in sensors and electronic devices. Its fluorescence characteristics have been studied for applications in organic light-emitting diodes (OLEDs).

Case Study: Fluorescent Properties

Research has demonstrated that derivatives of this compound exhibit dual fluorescence properties, making them suitable for use in optoelectronic applications . The ability to tune the fluorescence based on environmental conditions is particularly advantageous in sensor technology.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-formylpyridine-3-carboxylicacid,trifluoroaceticacid involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various catalytic processes. The formyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Substituent Analysis

The following table highlights key structural differences between the target compound and related pyridine derivatives:

Key Observations :

- The dimethylamino group in the target compound introduces electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid. This difference impacts acidity (pKa) and solubility .

- The formyl group at position 2 in the target compound enables reactivity in condensation reactions (e.g., forming hydrazones or Schiff bases), a feature absent in simpler carboxylic acid derivatives .

- Trifluoroacetic acid in the target compound likely lowers the pH in solution compared to non-acidified analogs, enhancing solubility but requiring stringent handling protocols similar to those for strong acids .

Physicochemical Properties

- Melting Points: Trifluoromethyl-substituted pyridines (e.g., 3-(Trifluoromethyl)pyrazole, mp 33–35°C ) generally exhibit lower melting points than chlorinated analogs (e.g., 3,6-dichloropyridine-2-carboxylic acid). The target compound’s formyl and dimethylamino groups may reduce crystallinity, yielding a lower melting point.

- Solubility: The TFA component increases aqueous solubility compared to neutral pyridine derivatives.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing derivatives of 4-(dimethylamino)-2-formylpyridine-3-carboxylic acid?

- Methodological Answer : The compound’s carboxylic acid group can be activated using carbodiimide-based coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) as a catalyst . Trifluoroacetic acid (TFA) is often employed in deprotection steps, particularly for tert-butyl ester cleavage, due to its strong acidity and volatility, which facilitates post-reaction removal via evaporation .

Q. How can TFA be utilized in purification workflows for this compound?

- Methodological Answer : TFA is commonly added to mobile phases in reverse-phase HPLC (0.1% v/v) to improve peak resolution for polar derivatives. However, residual TFA in isolated fractions may require lyophilization or neutralization with basic ion-exchange resins to avoid interference in downstream applications (e.g., biological assays) .

Advanced Research Questions

Q. What crystallographic challenges arise when analyzing TFA salts of pyridine derivatives?

- Methodological Answer : Protonation of the pyridine nitrogen by TFA can lead to pyridinium trifluoroacetate salt formation, altering crystal packing. Single-crystal X-ray diffraction studies require careful control of solvent polarity (e.g., using acetonitrile/water mixtures) to stabilize ionic interactions. Evidence from CSD (Cambridge Structural Database) surveys indicates that TFA salts often exhibit hydrogen-bonded networks between the pyridinium cation and trifluoroacetate anion, which must be accounted for in structural refinement .

Q. How does TFA interfere with NMR characterization, and how can researchers mitigate this?

- Methodological Answer : Residual TFA in NMR samples causes splitting of proton signals (e.g., aromatic protons) due to partial deuteration or exchange effects. To mitigate this:

- Use deuterated TFA (CFCOOD) for synthesis in NMR solvents.

- Neutralize TFA with deuterated bases (e.g., NaOD in DO) before analysis.

- Employ F NMR to quantify TFA content, leveraging its distinct resonance at ~-76 ppm .

Q. What experimental factors explain contradictory reactivity data in coupling reactions involving this compound?

- Methodological Answer : Discrepancies in coupling efficiency (e.g., amidation or esterification) may arise from:

- Activating agent selection : DCC forms insoluble DCU (dicyclohexylurea), complicating purification, whereas EDC is water-soluble but requires stoichiometric DMAP for optimal activation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance carbodiimide reactivity but may promote side reactions with the formyl group.

- TFA contamination : Residual TFA can protonate amines, reducing nucleophilicity in subsequent steps.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.